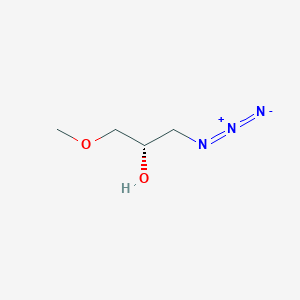

(2S)-1-azido-3-methoxypropan-2-ol

Description

Significance of Azide (B81097) Functionality in Synthetic Chemistry

The azide group (N₃) is a compact, energy-rich functional group with a diverse and powerful reactivity profile. mdpi.com Its utility in organic synthesis is multifaceted, stemming from its ability to participate in a variety of transformations to introduce nitrogen into a molecular scaffold. algoreducation.com

Organic azides are crucial precursors for the synthesis of a vast array of nitrogen-containing compounds. nih.gov They are considered an inexpensive and valuable source of nitrogen for constructing N-heterocycles, which are ubiquitous in natural products and pharmaceuticals. researchgate.netnih.gov The azide group's reactivity allows for its incorporation into molecules through various methods, including nucleophilic substitution and addition reactions. nih.gov This versatility makes azides indispensable tools for the construction of complex nitrogenous architectures. researchgate.net

One of the most fundamental transformations of the azide group is its reduction to a primary amine. This can be achieved through several methods, including catalytic hydrogenation or reaction with reducing agents like lithium aluminum hydride. libretexts.org This transformation is highly efficient and provides a clean route to primary amines, avoiding the overalkylation issues often encountered in other methods. libretexts.org

Furthermore, azides are key reactants in the synthesis of amidines, a structural motif present in many biologically active compounds. researchgate.netresearchgate.net Various synthetic strategies, including multicomponent reactions involving azides, enamines, and other reactants, have been developed to afford a diverse range of substituted amidines. researchgate.netorganic-chemistry.org For instance, iron-catalyzed reactions of azides with N-heterocycles can produce amidines. chemistryviews.org

Importance of Chiral Alcohols as Stereocontrol Elements

Chiral alcohols are fundamental building blocks in asymmetric synthesis, providing a readily available source of stereochemical information that can be transferred to new stereocenters. sigmaaldrich.cn Their importance lies in their ability to direct the stereochemical outcome of reactions, leading to the synthesis of single enantiomers of complex molecules. rsc.orgnih.gov

The hydroxyl group of a chiral alcohol can be used to direct subsequent reactions, either through steric hindrance or by acting as a coordinating group for a catalyst. sigmaaldrich.com This directing effect is a cornerstone of asymmetric synthesis, enabling the construction of specific stereoisomers. ru.nl Numerous methods, including asymmetric hydrogenation and enzymatic resolutions, have been developed to produce a wide variety of enantiomerically pure alcohols. sigmaaldrich.comliverpool.ac.ukencyclopedia.pub These alcohols can then be used as starting materials for the synthesis of more complex chiral molecules. sigmaaldrich.com

(2S)-1-Azido-3-methoxypropan-2-ol within the Context of Chiral Building Blocks

This compound is a prime example of a chiral building block that integrates the advantageous features of both azides and chiral alcohols. Its specific stereochemistry at the C2 position, defined as (S), makes it a valuable precursor for the synthesis of enantiomerically pure target molecules. The methoxy (B1213986) group at the C3 position offers an additional point of functionality and can influence the molecule's conformational preferences.

The synthesis of vicinal azido (B1232118) alcohols, such as the title compound, is an important transformation in organic synthesis. google.com These compounds are valuable intermediates for the preparation of 1,2-amino alcohols and other highly functionalized molecules. google.com The development of stereoselective methods for the synthesis of azido alcohols continues to be an active area of research.

Structural Features and Synthetic Utility

The key to the synthetic utility of this compound lies in its distinct structural features. The molecule possesses a defined stereochemistry at the C2 position, designated as (S). This specific spatial arrangement is crucial for its application in asymmetric synthesis, where the goal is to create a target molecule as a single enantiomer.

The azide group is a versatile functional group that can be readily transformed into other nitrogen-containing moieties. For instance, it can be reduced to a primary amine (-NH₂), a fundamental group in a vast number of biologically active compounds and a key component of amino acids and some pharmaceuticals. Furthermore, the azide group can participate in "click chemistry" reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles, which are stable and often found in medicinal chemistry.

The hydroxyl group, a primary alcohol in this case, also offers a plethora of synthetic possibilities. It can be oxidized to an aldehyde or a carboxylic acid, or it can be used as a nucleophile in ether and ester formation. The presence of both the azide and hydroxyl groups in a 1,2-relationship allows for the formation of cyclic structures like chiral aziridines and oxazolidinones, which are important scaffolds in medicinal chemistry. acs.org

The methoxy group at the C3 position provides a stable ether linkage, which is generally unreactive under many common reaction conditions, allowing for selective transformations at the azido and hydroxyl functionalities.

A plausible and common method for the synthesis of chiral azido alcohols like this compound is the regioselective ring-opening of a corresponding chiral epoxide. organic-chemistry.org In this case, the starting material would be (S)-glycidyl methyl ether ((S)-2-(methoxymethyl)oxirane). The reaction involves the nucleophilic attack of an azide source, such as sodium azide, on the less sterically hindered carbon of the epoxide ring. This reaction typically proceeds with high regioselectivity and an inversion of stereochemistry at the center of attack, yielding the desired this compound.

Below is a table summarizing the key properties of this compound and a closely related compound.

| Property | This compound (Predicted) | (2S)-2-azido-3-(phenylmethoxy)-1-propanol nih.gov |

| Molecular Formula | C₄H₉N₃O₂ | C₁₀H₁₃N₃O₂ |

| Molecular Weight | 131.13 g/mol | 207.23 g/mol |

| IUPAC Name | This compound | (2S)-2-azido-3-(phenylmethoxy)propan-1-ol |

| CAS Number | Not available | 242812-38-0 |

| Boiling Point | Not available | Not available |

| Density | Not available | Not available |

Position in the Chiral Synthetic Toolkit

This compound and its class of chiral azido alcohols hold a strategic position in the chiral synthetic toolkit. They are considered versatile chiral building blocks because they provide a gateway to a variety of other important chiral compounds.

The primary value of these molecules lies in their ability to serve as precursors to chiral amino alcohols. Chiral 1,2-amino alcohols are a privileged structural motif found in numerous natural products and pharmaceuticals, including beta-blockers and antiviral drugs. The reduction of the azide in this compound would yield (2S)-1-amino-3-methoxypropan-2-ol, a valuable chiral synthon.

Furthermore, the intramolecular cyclization of the corresponding amino alcohol can lead to the formation of chiral aziridines. Chiral aziridines are highly strained, three-membered heterocyclic compounds that are valuable intermediates for the synthesis of more complex nitrogen-containing molecules due to their propensity to undergo ring-opening reactions with various nucleophiles.

The ability to introduce a nitrogen atom with a defined stereochemistry makes chiral azido alcohols like this compound indispensable in modern asymmetric synthesis. They offer a reliable and efficient route to enantiomerically pure products, which is a critical requirement in the development of new drugs and other advanced materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-azido-3-methoxypropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-9-3-4(8)2-6-7-5/h4,8H,2-3H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVMAEBIUHGEOM-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN=[N+]=[N-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](CN=[N+]=[N-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801288120 | |

| Record name | 2-Propanol, 1-azido-3-methoxy-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807901-45-6 | |

| Record name | 2-Propanol, 1-azido-3-methoxy-, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807901-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1-azido-3-methoxy-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2s 1 Azido 3 Methoxypropan 2 Ol

Stereoselective Synthesis Approaches

The creation of the specific stereochemistry in (2S)-1-azido-3-methoxypropan-2-ol relies heavily on stereoselective synthesis. These methods ensure the desired three-dimensional arrangement of atoms in the molecule, which is crucial for its application in further chemical synthesis.

Asymmetric Ring-Opening of Chiral Epoxides with Azide (B81097) Sources

A prominent strategy for synthesizing chiral azido (B1232118) alcohols is the asymmetric ring-opening (ARO) of epoxides. nih.gov This method involves a nucleophilic attack by an azide source on an epoxide, a three-membered cyclic ether. The inherent ring strain of epoxides makes them reactive towards ring-opening. youtube.com The challenge and art of this method lie in controlling both the enantioselectivity (which enantiomer is formed) and the regioselectivity (which carbon of the epoxide is attacked). nih.govunits.it

The enantioselective ring-opening of meso-epoxides, in particular, provides a direct route to chiral 1,2-azido alcohols. nih.gov These reactions often employ a chiral catalyst to differentiate between the two enantiotopic faces of the epoxide, leading to a highly enantioenriched product. nih.gov

The success of asymmetric epoxide opening hinges on the catalyst. A significant breakthrough in this area was the development of metal-salen complexes. nih.gov Through screening various metal complexes, it was discovered that chiral (salen)CrN₃ complexes are highly effective catalysts for the addition of trimethylsilyl (B98337) azide (TMSN₃) to meso-epoxides. nih.govacs.org

Kinetic studies have revealed a complex mechanism where the catalyst plays a dual role, activating both the epoxide and the azide. acs.org The reaction mechanism suggests a cooperative interaction between two metal centers, which led to the design of bimetallic (salen)Cr complexes. These linked catalysts showed greater reactivity—by one to two orders of magnitude—than their monomeric counterparts while maintaining the same high level of enantioselectivity. nih.gov Other catalytic systems, such as those involving chiral phosphoric acids, have also been successfully employed for the desymmetrization of meso-aziridines, a related transformation. nih.gov

Table 1: Catalyst Systems for Asymmetric Ring-Opening of Epoxides with Azide

| Catalyst Type | Nucleophile | Substrate Type | Key Features |

|---|---|---|---|

| (salen)CrN₃ (monomeric) | TMSN₃ | meso-Epoxides | Optimal for enantioselective addition. nih.govacs.org |

| (salen)CrN₃ (bimetallic) | TMSN₃ | meso-Epoxides | 1-2 orders of magnitude greater reactivity than monomeric versions. nih.gov |

| (salen)Co(III) | H₂O (hydrolytic opening) | Terminal Epoxides | Allows for practical, large-scale kinetic resolutions. nih.gov |

Regioselectivity in epoxide ring-opening determines which of the two carbons in the epoxide ring is attacked by the nucleophile. d-nb.info This outcome is highly dependent on the reaction conditions and the substitution pattern of the epoxide. libretexts.org

Under basic or neutral conditions, the reaction typically follows an S_N2 mechanism, where the azide nucleophile attacks the less sterically hindered carbon atom. d-nb.infoutwente.nl In contrast, under acidic conditions, the reaction has more S_N1 character. The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, which can better stabilize the developing positive charge. youtube.comlibretexts.org

For substituted epoxides, such as those bearing an aromatic ring, electronic effects can direct the azide to the benzylic position, as this carbon can stabilize a partial positive charge through resonance. utwente.nl The choice of solvent and the use of additives like Oxone® or phase-transfer catalysts can also significantly influence the regioselectivity, often enhancing the preferential attack at a specific carbon. utwente.nlorganic-chemistry.orgresearchgate.net For instance, the ring-opening of styrene (B11656) oxide with sodium azide can be directed to favor attack at the benzylic (α) position. utwente.nl

Table 2: Regioselectivity in Epoxide Ring-Opening with Sodium Azide

| Epoxide Substrate | Reaction Conditions | Major Product Isomer | Key Finding |

|---|---|---|---|

| Asymmetric Alkyl Epoxide | Basic/Neutral (S_N2) | Attack at less substituted carbon | Steric hindrance governs the reaction pathway. libretexts.org |

| Asymmetric Alkyl Epoxide | Acidic (S_N1-like) | Attack at more substituted carbon | Carbocation stability governs the reaction pathway. libretexts.org |

| Styrene Oxide | Acetonitrile-Water | α-attack favored (benzylic) | Electronic stabilization from the aromatic ring directs the nucleophile. utwente.nl |

Mitsunobu Reaction-Based Strategies for Azide Introduction

The Mitsunobu reaction is a powerful and versatile method for converting a primary or secondary alcohol into a variety of other functional groups, including azides. researchgate.netnih.gov This reaction typically involves an alcohol, a nucleophile (in this case, an azide source like hydrazoic acid), a phosphine (B1218219) (commonly triphenylphosphine), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netwikipedia.org

A defining characteristic of the Mitsunobu reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol's chiral center. researchgate.netmissouri.edu This stereospecificity makes it an invaluable tool for inverting the configuration of a secondary alcohol during a synthesis. organic-chemistry.org The mechanism involves the activation of the alcohol by triphenylphosphine (B44618) and DEAD to form an oxyphosphonium salt, which is a good leaving group. missouri.educhemeurope.com The nucleophile—the azide ion—then displaces this leaving group in a classic S_N2 fashion, resulting in the observed inversion of configuration. wikipedia.orgcommonorganicchemistry.com This predictable stereochemical outcome is crucial for synthesizing specific stereoisomers of complex molecules and natural products. nih.gov

The choice of reagents is critical for the success of the Mitsunobu reaction. Triphenylphosphine (PPh₃) is the most common phosphine used as the reducing agent. nih.gov Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are the most frequently used oxidizing agents. researchgate.netwikipedia.org

The selection between DEAD and DIAD, or other modified azodicarboxylates, can be influenced by the desire to simplify the purification process, as the separation of the triphenylphosphine oxide byproduct can sometimes be challenging. commonorganicchemistry.com For certain substrates, particularly those with weakly acidic nucleophiles, alternative reagents such as 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) may be used to achieve better results. chemeurope.com In some protocols, polymer-supported triphenylphosphine is employed to facilitate the removal of the phosphine oxide byproduct through simple filtration. chemeurope.com

Table 3: Common Reagents for the Mitsunobu Reaction

| Reagent Type | Examples | Role in Reaction | Notes |

|---|---|---|---|

| Phosphine (Reducing Agent) | Triphenylphosphine (PPh₃), Polymer-supported PPh₃ | Activates the alcohol by forming an oxyphosphonium intermediate. | PPh₃ is standard; polymer-supported versions simplify byproduct removal. wikipedia.orgchemeurope.com |

| Azodicarboxylate (Oxidizing Agent) | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | Co-activator; is reduced to a hydrazine (B178648) derivative. | DEAD and DIAD are most common; choice can affect workup. researchgate.netwikipedia.org |

| Azodicarboxylate (Alternative) | 1,1'-(azodicarbonyl)dipiperidine (ADDP) | Co-activator; used for less acidic nucleophiles. | The resulting betaine (B1666868) intermediate is a stronger base. chemeurope.com |

Enzymatic and Biocatalytic Transformations for Chiral Azido Alcohol Production

Biocatalysis has emerged as a powerful and sustainable tool in organic synthesis, prized for its ability to perform reactions with high chemo-, regio-, and enantioselectivity under mild, environmentally benign conditions. nih.govnih.gov The synthesis of enantiomerically pure alcohols, critical building blocks for pharmaceuticals and other fine chemicals, is a key area where biocatalysis excels. nih.govrsc.org Enzymes, used either as isolated proteins or within whole-cell systems, can create specific stereoisomers with high fidelity, often circumventing the need for expensive and toxic heavy metal catalysts used in traditional chemical methods. nih.govresearchgate.net

Stereoselective Bioreductions

A primary biocatalytic strategy for producing chiral alcohols is the stereoselective reduction of a prochiral ketone. rsc.org This transformation is typically accomplished by alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), which are capable of delivering a hydride to one face of the carbonyl group with high precision. mdpi.comresearchgate.net

In the context of chiral azido alcohol synthesis, this involves the asymmetric reduction of an α-azido ketone. Research has demonstrated the efficacy of this approach using various biocatalysts. For instance, several strains of marine-derived fungi have been successfully employed to reduce α-azido ketones to their corresponding β-azido alcohols with excellent conversions and enantiomeric excesses (ee). researchgate.netnih.gov Notably, fungi such as Aspergillus sclerotiorum and Penicillium citrinum have been shown to catalyze the reduction of 2-azido-1-(4-methoxyphenyl)ethanone to the corresponding (R)-alcohol with conversions ranging from 68-100% and an enantiomeric excess greater than 99%. nih.gov Similarly, commercially available and overexpressed KREDs have been used to reduce α-diazo-β-keto esters, including an azido-substituted variant, achieving high conversions (82–99%) and selectivities (96–99% ee). mdpi.comresearchgate.net

| Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration | Reference |

| 2-azido-1-(4-methoxyphenyl)ethanone | P. raistrickii CBMAI 931 | 68-100 | >99 | (R) | nih.gov |

| 2-azido-1-(4-methoxyphenyl)ethanone | P. citrinum CBMA 1186 | 68-100 | >99 | (R) | nih.gov |

| Ethyl 4-azido-2-diazo-3-oxobutanoate | KRED-NADH-110 | >99 | >99 | (S) | mdpi.com |

| Ethyl 4-azido-2-diazo-3-oxobutanoate | KRED-P1-B05 | 98 | 98 | (R) | mdpi.com |

| α-azido aryl ketones | Daucus carota (carrot root) | - | - | (R) | researchgate.net |

Whole-Cell and Isolated Enzyme Systems

The biocatalytic reduction of ketones can be performed using either whole microbial cells or purified, isolated enzymes. nih.gov Each approach presents distinct advantages and is chosen based on the specific requirements of the synthesis.

Whole-Cell Systems: Using whole cells (e.g., bacteria, fungi) is often more cost-effective as it eliminates the need for costly and time-consuming enzyme purification. mdpi.com The cell membrane provides a protective environment for the enzyme, enhancing its stability against process stresses like shear forces and organic solvents. mdpi.com A crucial advantage is the inherent system for cofactor regeneration. mdpi.comacs.org Reductases like ADHs and KREDs require cofactors such as NADH or NADPH, which are consumed in the reaction. Whole cells possess the metabolic machinery to continuously regenerate these cofactors, making the process more economically viable. mdpi.com Marine-derived fungi and plant-based systems like carrot root have proven effective as whole-cell biocatalysts for producing chiral alcohols. researchgate.netresearchgate.nettandfonline.com

Isolated Enzyme Systems: The use of isolated enzymes offers greater control over the reaction, with higher concentrations of the specific catalyst and no competing side reactions from other cellular enzymes. nih.gov Modern molecular biology techniques allow for the overexpression of specific enzymes, such as ketoreductases from sources like Candida magnoliae or Rhodococcus erythropolis, in host organisms like E. coli. nih.gov This makes a wide array of highly selective enzymes commercially available. mdpi.com Beyond reductases, other isolated enzymes like halohydrin dehalogenases (HHDH) are valuable for synthesizing chiral azido alcohols through alternative routes, such as the enantioselective ring-opening of epoxides with an azide nucleophile. nih.govrsc.org

| Feature | Whole-Cell Systems | Isolated Enzyme Systems |

| Cost | Lower (no purification) mdpi.com | Higher (purification required) nih.gov |

| Cofactor Regeneration | In-situ regeneration by cell metabolism mdpi.com | Requires an external regeneration system nih.gov |

| Enzyme Stability | Generally higher due to cellular protection mdpi.com | More susceptible to denaturation |

| Reaction Control | Less control, potential for side reactions nih.gov | High specificity, cleaner reactions nih.gov |

| Catalyst Concentration | Lower effective concentration | High concentration possible |

| Examples | Penicillium sp., Aspergillus sp., Daucus carota researchgate.netnih.gov | KREDs, ADHs, Halohydrin Dehalogenases nih.govmdpi.com |

Multistep Synthetic Sequences from Achiral or Chiral Precursors

While biocatalysis offers an elegant path to chirality, classical multistep synthesis remains a cornerstone for constructing complex molecules like this compound from simpler, often achiral, starting materials. These routes build the molecular framework step-by-step, incorporating the necessary functional groups and establishing the correct stereochemistry through chiral pool synthesis or asymmetric reactions.

Routes from Glycidyl (B131873) Ethers

A common and effective strategy for synthesizing chiral β-azido alcohols involves the nucleophilic ring-opening of a chiral epoxide. For a target like this compound, a logical precursor is a chiral glycidyl ether. The synthesis can start from an inexpensive, achiral material like epichlorohydrin, which is first converted to a glycidyl ether. google.com

The key step is the regioselective opening of the epoxide ring with an azide source, typically sodium azide (NaN₃). This reaction proceeds via an Sₙ2 mechanism, where the azide ion attacks one of the electrophilic carbons of the epoxide. In the case of a terminal epoxide like a glycidyl ether, the attack preferentially occurs at the less sterically hindered primary carbon, yielding a secondary alcohol. If a stereochemically pure (S)-glycidyl ether is used as the starting material, the ring-opening with azide will produce the corresponding (S)-azido alcohol.

Alternatively, enzymes such as halohydrin dehalogenases (HHDH) can be used to catalyze the ring-opening of epoxides with various nucleophiles, including azide, in a highly stereoselective manner, providing another route to enantiopure β-azido alcohols. rsc.org

Concomitant Protection/Deprotection Strategies

In any multistep synthesis involving polyfunctional molecules, the strategic use of protecting groups is essential to ensure chemoselectivity. slideshare.netwillingdoncollege.ac.in Protecting groups act as temporary masks for reactive functional groups, preventing them from participating in undesired side reactions while other parts of the molecule are being modified.

In synthesizing azido alcohols, the hydroxyl group is a common site requiring protection. willingdoncollege.ac.in It can be converted into a less reactive ether, such as a benzyl (B1604629) (Bn) or a silyl (B83357) ether (e.g., TBDMS). These groups are robust and stable under a wide range of reaction conditions but can be removed selectively when needed. willingdoncollege.ac.inwiley-vch.de For example, a benzyl ether is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation, a process that can simultaneously reduce the azide group to an amine if desired. wiley-vch.de

The concept of orthogonality is critical: different protecting groups are chosen so that one can be removed under specific conditions without affecting the others. wiley-vch.deresearchgate.net For example, an azide group can serve as a protected form of an amine, which is revealed upon reduction (e.g., with H₂/Pd or a phosphine). This reduction can be performed orthogonally to the deprotection of other groups, such as the acid-labile removal of a Boc group or the base-labile removal of an Fmoc group in peptide synthesis. researchgate.netuniversiteitleiden.nl This allows for precise, stepwise transformations on complex molecules.

Considerations in Synthetic Route Design

The design of a synthetic route for a target molecule like this compound is a strategic process that weighs the pros and cons of various approaches. shs-conferences.org The primary goal is to devise a pathway that is efficient, scalable, cost-effective, and provides high stereochemical purity.

Key considerations include:

Choice of Key Reaction: The central decision often revolves around how the stereocenter will be established. One option is a biocatalytic reduction of a prochiral α-azido-ketone precursor. This route can be highly efficient and stereoselective but depends on finding a suitable enzyme or whole-cell system. researchgate.net An alternative is the nucleophilic opening of a chiral epoxide , such as an (S)-glycidyl ether. This relies on the availability of the enantiopure starting material. rsc.org

Protecting Group Strategy: The choice of protecting groups must be carefully planned to be compatible with all subsequent reaction steps. The strategy must allow for selective deprotection at the appropriate stage without compromising the integrity of the rest of the molecule. wiley-vch.deshs-conferences.org

Atom Economy and Sustainability: Modern synthetic design increasingly prioritizes "green" chemistry principles. This favors routes with high atom economy, fewer steps, and the use of less hazardous reagents and solvents. Biocatalytic routes often excel in this regard. researchgate.netlboro.ac.uk

Computer-Aided Synthesis Planning (CASP): Advanced computational tools can now assist in synthetic route design. researchgate.net These programs use databases of known reactions and retrosynthesis knowledge to propose and evaluate potential synthetic pathways, helping chemists to identify novel and efficient routes. lboro.ac.uknih.gov

Ultimately, the optimal synthetic route for this compound will balance the precision of biocatalysis with the robustness of established chemical transformations, guided by a strategic plan for functional group protection and reaction sequence.

Yield and Efficiency Maximization

The primary and most efficient route for the synthesis of this compound involves the nucleophilic ring-opening of a chiral epoxide precursor. Specifically, the commercially available (R)-(-)-2-(methoxymethyl)oxirane, also known as (R)-(-)-glycidyl methyl ether, serves as the ideal starting material. The synthesis proceeds via an S(_N)2 mechanism, where an azide nucleophile attacks one of the epoxide's carbon atoms.

The reaction is typically carried out using sodium azide (NaN(_3)) as the azide source. Various solvent systems and promoters have been explored to optimize the yield and efficiency of this transformation. A particularly effective and environmentally benign method involves conducting the reaction in hot water. nih.govnih.gov This approach often leads to high yields and avoids the use of hazardous organic solvents. nih.govnih.gov

The regioselectivity of the azide attack is a crucial aspect of this synthesis. For monosubstituted epoxides like (R)-2-(methoxymethyl)oxirane, the nucleophilic attack of the azide ion preferentially occurs at the less sterically hindered carbon atom (C1). This regioselectivity ensures the formation of the desired 1-azido-2-ol isomer over the 2-azido-1-ol byproduct. Studies on analogous epoxides have demonstrated that this regioselectivity can be very high, often exceeding 90%. nih.govcmu.edu

To illustrate the expected efficiency of such a synthetic approach, the following table presents data from the ring-opening of various epoxides with sodium azide under different conditions. While not the exact substrate, these examples provide a strong indication of the yields achievable for the synthesis of this compound.

Table 1: Yields from the Ring-Opening of Various Epoxides with Sodium Azide

| Epoxide Substrate | Reaction Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| (S)-Styrene Oxide | NaN(_3), H(_2)O, 80 °C | (R)-2-Azido-2-phenylethan-1-ol | 92 | nih.gov |

| (S)-Adamantyl Oxirane | NaN(_3), H(_2)O, 80 °C | (S)-1-Adamantyl-2-azidoethanol | 95 | nih.gov |

| Cyclohexene Oxide | NaN(_3), Oxone®, CH(_3)CN/H(_2)O, rt | trans-2-Azidocyclohexanol | 94 | organic-chemistry.org |

| 1,2-Epoxyoctane | NaN(_3), Oxone®, CH(_3)CN/H(_2)O, rt | 1-Azidooctan-2-ol | 92 | organic-chemistry.org |

Diastereomeric and Enantiomeric Purity Control

The control of stereochemistry is paramount in the synthesis of this compound. Since the desired product has a single defined stereocenter at the C2 position, the primary concern is maintaining and inverting the stereochemistry of the starting material, which dictates the enantiomeric purity of the final product.

The key to achieving high enantiomeric purity lies in the S(_N)2 nature of the epoxide ring-opening reaction. This reaction mechanism proceeds with a complete inversion of configuration at the stereocenter that is attacked by the nucleophile. Therefore, to obtain the (2S) enantiomer of the product, the synthesis must start with the (R) enantiomer of the epoxide precursor, namely (R)-2-(methoxymethyl)oxirane.

The enantiomeric excess (ee) of the starting epoxide directly translates to the enantiomeric excess of the resulting azido alcohol. Consequently, using a starting material with a high enantiomeric purity (typically >99% ee) is essential for producing the target compound with a correspondingly high level of enantiomeric purity. The commercial availability of high-purity (R)-(-)-glycidyl methyl ether facilitates this. sigmaaldrich.com

Research on the ring-opening of various enantiopure epoxides with sodium azide has consistently shown that the reaction proceeds with high stereoselectivity, preserving the enantiomeric excess of the starting material in the product, albeit with an inverted configuration. nih.govnih.gov

The reaction does not introduce any new stereocenters, and since the starting material is a single enantiomer, diastereomeric purity is not a concern in this specific synthesis. The focus remains squarely on achieving high enantiomeric purity through the use of an enantiomerically pure starting material and a reaction mechanism that proceeds with high stereochemical fidelity.

The following table presents data on the enantiomeric excess of products from the ring-opening of enantiopure epoxides, demonstrating the high degree of stereochemical control achievable with this methodology.

Table 2: Enantiomeric Purity in the Ring-Opening of Enantiopure Epoxides

| Epoxide Substrate | Starting ee (%) | Reaction Conditions | Product | Product ee (%) | Reference |

|---|---|---|---|---|---|

| (S)-Styrene Oxide | 99 | NaN(_3), H(_2)O, 80 °C | (R)-2-Azido-2-phenylethan-1-ol | 99 | nih.gov |

| (S)-Adamantyl Oxirane | 99 | NaN(_3), H(_2)O, 80 °C | (S)-1-Adamantyl-2-azidoethanol | 99 | nih.gov |

| (S)-4-Chlorostyrene Oxide | 99 | NaN(_3), H(_2)O, 80 °C | (R)-2-Azido-2-(4-chlorophenyl)ethan-1-ol | 99 | nih.gov |

| (S)-4-Methoxystyrene Oxide | 99 | NaN(_3), H(_2)O, 80 °C | (R)-2-Azido-2-(4-methoxyphenyl)ethan-1-ol | 99 | nih.gov |

Stereochemical Aspects and Control in 2s 1 Azido 3 Methoxypropan 2 Ol Synthesis

Chirality and Stereoisomerism

Absolute Configuration and its Determination

(2S)-1-azido-3-methoxypropan-2-ol is a chiral molecule due to the presence of a stereocenter at the second carbon atom, which is bonded to four different groups: a hydroxyl group (-OH), an azidomethyl group (-CH₂N₃), a methoxymethyl group (-CH₂OCH₃), and a hydrogen atom (-H). The "(2S)" designation specifies the absolute configuration at this stereocenter, indicating the precise spatial arrangement of these groups.

The determination of the absolute configuration of a chiral molecule is a fundamental aspect of stereochemistry. Various experimental and computational methods are employed for this purpose. One common approach involves chemical correlation, where the unknown compound is chemically transformed into a compound of known absolute configuration without affecting the stereocenter. mdpi.com

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating molecular structure. The ¹H NMR anisotropy method, for instance, can be used to determine the absolute configuration of certain compounds. elsevierpure.com Furthermore, advanced computational methods, such as DP4+ analysis, compare experimentally obtained NMR data with computer-simulated spectra of possible stereoisomers to assign the most probable absolute configuration with a high degree of confidence. nih.gov

Impact of Stereocenter on Reactivity

The stereochemistry of a molecule significantly influences its reactivity. In the context of synthesizing complex molecules, the stereocenter in a building block like this compound can direct the stereochemical outcome of subsequent reactions. For example, in glycosylation reactions, the stereochemistry of the glycosyl donor and acceptor molecules dictates the stereochemistry of the newly formed glycosidic bond. acs.org

The spatial arrangement of substituents around the stereocenter can create steric hindrance, favoring or disfavoring the approach of a reagent from a particular direction. This steric influence is a key factor in diastereoselective reactions, where a chiral center in a molecule influences the creation of a new chiral center, leading to the preferential formation of one diastereomer over another.

Mechanisms of Stereochemical Control

Achieving a specific stereoisomer of a chiral molecule is a central challenge in organic synthesis. Several strategies have been developed to control the stereochemical outcome of reactions.

Kinetic Resolution in Enantioselective Syntheses

Kinetic resolution is a widely used method for separating a racemic mixture (a 1:1 mixture of enantiomers) into its constituent enantiomers. wikipedia.org This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org The enantiomer that reacts faster is selectively converted into a new product, leaving the unreacted, slower-reacting enantiomer in excess. wikipedia.org

Enzymes, particularly lipases, are highly effective chiral catalysts for kinetic resolution. mdpi.com In the context of β-azido alcohols, lipase-catalyzed enantioselective esterification can be employed. organic-chemistry.org One enantiomer of the racemic β-azido alcohol is preferentially acylated by the enzyme, leading to a mixture of the acylated product and the unreacted, enantiomerically enriched alcohol. researchgate.net

A more advanced strategy is dynamic kinetic resolution (DKR), which combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. mdpi.com This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, achieving a yield of up to 100%. researchgate.net Chemoenzymatic DKR, which couples an enzymatic resolution with a metal-catalyzed racemization, has proven to be an efficient method for obtaining enantiomerically pure β-amino alcohols and aziridines from racemic β-azido alcohols. organic-chemistry.org

| Kinetic Resolution Technique | Description | Key Features |

| Kinetic Resolution (KR) | Separation of enantiomers based on different reaction rates with a chiral catalyst or reagent. wikipedia.org | Results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in situ racemization of the undesired enantiomer. mdpi.com | Theoretically allows for 100% conversion to the desired enantiomer. researchgate.net |

| Enzymatic Kinetic Resolution | Utilizes enzymes (e.g., lipases) as chiral catalysts for enantioselective transformations. mdpi.com | High enantioselectivity is often achieved. organic-chemistry.org |

| Chemoenzymatic DKR | Couples an enzymatic resolution with a chemical (e.g., metal-catalyzed) racemization process. organic-chemistry.org | Efficient for producing enantiomerically pure compounds. organic-chemistry.org |

Diastereoselective Induction in Multistep Pathways

In the synthesis of complex molecules with multiple stereocenters, the stereochemistry of one center can influence the formation of subsequent stereocenters. This phenomenon, known as diastereoselective induction, is a cornerstone of stereocontrolled synthesis. The existing stereocenter in the substrate interacts with the incoming reagent in a way that favors the formation of one diastereomer over the others. The design of a synthetic pathway often relies on a series of diastereoselective reactions to build up the desired stereochemical complexity.

Directing Group Effects in SN2 Glycosylation (relevant to azido (B1232118) sugars)

The synthesis of glycosides, which involves the formation of a glycosidic bond between a sugar and another molecule, often requires precise control over the stereochemistry at the anomeric carbon. The SN2 (bimolecular nucleophilic substitution) mechanism, in theory, leads to inversion of configuration at the reaction center. acs.org However, achieving high stereoselectivity in glycosylation reactions can be challenging. nsf.gov

A modern and effective strategy to control the stereochemistry of glycosylation involves the use of directing groups. nih.gov These are functional groups incorporated into the glycosyl donor that can guide the incoming nucleophile (the glycosyl acceptor) to a specific face of the molecule. nih.govnih.gov In the context of azido sugars, an amide group can be strategically placed on the leaving group of the glycosyl donor. nih.gov Upon activation, this amide group can form a hydrogen bond with the acceptor, directing its attack to the opposite face of the anomeric carbon and promoting a stereoinvertive SN2 reaction. nih.govnih.gov This approach has been successfully applied to the synthesis of 1,2-cis-2-azido-2-deoxyglycosides with excellent stereoselectivity. nih.gov

| Component | Role in Stereochemical Control | Mechanism |

| Directing Group (e.g., amide) | Guides the incoming nucleophile. nih.govnih.gov | Forms a hydrogen bond with the acceptor, directing its attack. nih.govnih.gov |

| Glycosyl Donor | The electrophile in the glycosylation reaction. | Contains the leaving group and the directing group. nih.gov |

| Glycosyl Acceptor | The nucleophile in the glycosylation reaction. | Attacks the anomeric carbon of the donor. nih.gov |

| Promoter/Catalyst (e.g., Gold) | Activates the glycosyl donor. nih.gov | Facilitates the departure of the leaving group. nih.gov |

This directing group strategy minimizes the formation of undesired stereoisomers that can arise from competing SN1-type reactions, which proceed through a planar oxocarbenium ion intermediate and lead to a mixture of products. nih.gov

Assessing Enantiomeric Excess and Purity in this compound Synthesis

Chiral Chromatography Techniques

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Chiral Gas Chromatography (GC):

Chiral GC is a powerful technique for the analysis of volatile chiral compounds like this compound, or its derivatives. The most commonly used CSPs for this purpose are based on modified cyclodextrins. These cyclodextrins, which are cyclic oligosaccharides, possess a chiral cavity that can include the analyte, leading to the formation of transient diastereomeric complexes with different stabilities for each enantiomer.

For a compound like this compound, direct analysis on a chiral GC column is possible. However, derivatization of the hydroxyl group, for instance, through acetylation to form the corresponding acetate (B1210297) ester, can enhance volatility and improve the separation efficiency. nih.gov A typical column used for such separations is a CP-Chirasil-DEX CB, which incorporates a modified β-cyclodextrin. researchgate.net

The enantiomeric excess is determined by integrating the peak areas of the two separated enantiomers. For a highly enantiomerically enriched sample of this compound, a large peak corresponding to the (S)-enantiomer and a very small or non-existent peak for the (R)-enantiomer would be expected. Research on analogous 1,2-azido alcohols has demonstrated that high enantiomeric excesses, often exceeding 99%, can be achieved and accurately measured using this technique. researchgate.net

Interactive Table 1: Representative Chiral GC Separation Data for a Functionalized Propanol Derivative

| Parameter | Value |

| Column | CP-Chirasil-DEX CB |

| Analyte | Acetylated 1-azido-3-methoxypropan-2-ol (B12312275) (hypothetical) |

| Oven Temperature | 120 °C (isothermal) |

| Carrier Gas | Helium |

| Retention Time (R)-enantiomer | 15.2 min |

| Retention Time (S)-enantiomer | 15.8 min |

| Resolution (Rs) | > 1.5 |

| Enantiomeric Excess (% ee) | > 99% |

This table presents hypothetical yet representative data based on typical separations of similar chiral alcohols.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is another indispensable tool for the determination of the enantiomeric purity of this compound. This technique is particularly useful for non-volatile or thermally labile compounds. The separation mechanism is similar to chiral GC, relying on the formation of transient diastereomeric complexes with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are widely used and have proven effective for resolving a broad range of chiral molecules, including those with alcohol functionalities. researchgate.net

For the analysis of this compound, a normal-phase HPLC method would typically be employed, using a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol. The UV detector is commonly used for detection, as the azido group does not provide a strong chromophore at standard wavelengths. In such cases, derivatization with a UV-active group might be considered to enhance sensitivity.

The calculation of enantiomeric excess is performed by comparing the integrated peak areas of the two enantiomers. As with chiral GC, a successful enantioselective synthesis will be characterized by a chromatogram showing a single major peak for the desired (S)-enantiomer.

Interactive Table 2: Illustrative Chiral HPLC Conditions for the Analysis of a Chiral Azido Alcohol

| Parameter | Condition |

| Column | Chiralpak® AD-H |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (R)-enantiomer | 12.5 min |

| Retention Time (S)-enantiomer | 14.1 min |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Excess (% ee) | > 99% |

This table provides illustrative conditions based on established methods for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful alternative for assessing enantiomeric purity, particularly through the use of chiral auxiliaries that induce chemical shift non-equivalence between the enantiomers.

Use of Chiral Derivatizing Agents (CDAs):

In this approach, the chiral analyte, this compound, is reacted with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers. Diastereomers have distinct physical and chemical properties, including different NMR spectra. By integrating the signals of specific protons or carbons that are well-resolved in the NMR spectrum of the diastereomeric mixture, the ratio of the enantiomers in the original sample can be accurately determined.

A common class of CDAs for chiral alcohols are Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride. Reaction of this compound with (R)-Mosher's acid chloride would yield a diastereomeric ester. In the ¹H or ¹⁹F NMR spectrum of this product, distinct signals for the methoxy (B1213986) or trifluoromethyl groups of the (S,R) and (R,R) diastereomers would allow for the quantification of the enantiomeric excess.

Use of Chiral Solvating Agents (CSAs):

A more direct NMR method involves the use of chiral solvating agents. CSAs are enantiomerically pure compounds that form weak, transient diastereomeric complexes with the analyte through non-covalent interactions. This complexation can induce small but measurable differences in the chemical shifts of the enantiomers in the NMR spectrum, allowing for their direct observation and quantification without the need for chemical derivatization. For chiral alcohols, chiral lanthanide shift reagents or compounds capable of hydrogen bonding are often employed as CSAs. nih.govacs.org

The magnitude of the chemical shift difference (Δδ) between the enantiomers depends on the nature of the CSA, the analyte, the solvent, and the temperature. The enantiomeric excess is calculated from the integration of the resolved signals.

Interactive Table 3: Notional ¹H NMR Data for the Determination of Enantiomeric Excess of this compound using a Chiral Derivatizing Agent

| Diastereomer | Proton Signal | Chemical Shift (ppm) | Integration |

| (S)-Analyte-(R)-CDA | -OCH₃ of CDA | 3.55 | 99.5 |

| (R)-Analyte-(R)-CDA | -OCH₃ of CDA | 3.58 | 0.5 |

| Calculated ee | 99.0% |

This table presents notional data to illustrate the principle of ee determination by NMR with a chiral derivatizing agent.

Reaction Pathways and Mechanistic Insights Involving 2s 1 Azido 3 Methoxypropan 2 Ol

Nucleophilic Substitution Reactions

The carbon backbone of (2S)-1-azido-3-methoxypropan-2-ol can be susceptible to nucleophilic attack. The nature of these reactions, particularly the stereochemistry and reaction kinetics, is dictated by the reaction mechanism.

SN2 Mechanisms in Azide (B81097) Displacement

The primary carbon bearing the azide group is a potential site for SN2 (bimolecular nucleophilic substitution) reactions. In an SN2 reaction, a nucleophile attacks the electrophilic carbon from the backside of the leaving group, resulting in an inversion of stereochemistry at the reaction center. For this compound, this would involve the displacement of the azide group by another nucleophile.

The feasibility and rate of such a reaction are influenced by several factors, including the steric hindrance around the electrophilic carbon, the strength of the nucleophile, and the nature of the leaving group. Given the primary nature of the carbon atom, steric hindrance is relatively low, making an SN2 pathway plausible.

Role of Leaving Groups and Nucleophiles

The azide group (N₃⁻) itself is a reasonably good leaving group, as it is the conjugate base of a strong acid (hydrazoic acid, HN₃). Its ability to depart is crucial for a nucleophilic substitution reaction to proceed. The stability of the departing leaving group is a key factor in determining the reaction rate. Good leaving groups are typically weak bases. libretexts.orgnih.gov

The nucleophile plays an equally important role. Strong nucleophiles are required to efficiently displace the azide group in an SN2 manner. The strength of a nucleophile is influenced by factors such as its charge, basicity, polarizability, and the solvent used. A more potent nucleophile will lead to a faster reaction rate. The competition between SN2 and other reaction pathways, such as elimination (E2), is also influenced by the nature of the nucleophile and the leaving group. nih.gov

Transformations of the Azide Group

The azide functional group is a versatile handle in organic synthesis, primarily due to its ability to be transformed into a primary amine. This transformation is of significant importance in the synthesis of pharmaceuticals and other biologically active molecules.

Reduction to Primary Amine

The most common transformation of the azide group in this compound is its reduction to the corresponding primary amine, (2S)-1-amino-3-methoxypropan-2-ol. This conversion can be achieved through several methods, with catalytic hydrogenation and the Staudinger reduction being the most prominent.

Catalytic hydrogenation is a widely used and efficient method for the reduction of azides to amines. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. tcichemicals.com Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel.

The reaction proceeds via the adsorption of the azide and hydrogen onto the catalyst surface, followed by the stepwise reduction of the azide group and the liberation of nitrogen gas (N₂). The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can influence the reaction's efficiency and selectivity.

Table 1: Common Catalysts for Azide Reduction via Catalytic Hydrogenation

| Catalyst | Typical Conditions | Notes |

| Palladium on Carbon (Pd/C) | H₂ (1 atm), RT, Methanol or Ethanol | A widely used and versatile catalyst. |

| Platinum(IV) Oxide (PtO₂) | H₂ (1-3 atm), RT, Ethanol or Acetic Acid | A highly active catalyst. |

| Raney Nickel | H₂ (1-50 atm), RT-100 °C, Ethanol | A cost-effective and active catalyst. |

This table presents generalized conditions and may vary for specific substrates.

Besides catalytic hydrogenation, the Staudinger reduction offers a mild and chemoselective alternative for the conversion of azides to amines. organic-chemistry.org This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form a phosphazide intermediate. This intermediate is then hydrolyzed with water to yield the primary amine and a phosphine oxide byproduct. organic-chemistry.org

The Staudinger reduction is particularly useful when other reducible functional groups are present in the molecule that might not be compatible with the conditions of catalytic hydrogenation.

Click Chemistry (Cycloaddition Reactions)

The azide functional group is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless that emphasizes reactions that are high-yielding, wide in scope, and form inoffensive byproducts. The azide in this compound serves as a versatile handle for participating in such ligation reactions, most notably 1,3-dipolar cycloadditions with alkynes to form stable 1,2,3-triazole rings.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction, renowned for its efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. In the context of this compound, this reaction would proceed by treating the compound with a terminal alkyne in the presence of a copper(I) catalyst. The catalyst is typically generated in situ by the reduction of a copper(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate.

The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide of this compound in a stepwise manner, passing through a six-membered copper-containing intermediate before reductive elimination affords the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst. The reaction is highly tolerant of various functional groups, and the hydroxyl and methoxy (B1213986) moieties in this compound are not expected to interfere.

Table 1: Key Features of CuAAC with this compound

| Feature | Description |

|---|---|

| Reactants | This compound, Terminal Alkyne |

| Catalyst | Copper(I) source (e.g., CuI, or CuSO₄/Sodium Ascorbate) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Regioselectivity | High (exclusively 1,4-isomer) |

| Reaction Conditions | Mild, often in aqueous or mixed aqueous/organic solvents |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of a copper catalyst is a concern, such as in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative. This reaction leverages the high ring strain of a cyclooctyne derivative to achieve cycloaddition with an azide without the need for a metal catalyst.

In a hypothetical SPAAC reaction, this compound would be reacted with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The release of ring strain provides the thermodynamic driving force for the reaction to proceed under mild, physiological conditions. Unlike CuAAC, SPAAC typically yields a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), although the ratio can be influenced by the specific structure of the cyclooctyne.

Reactions of the Hydroxyl Group

The secondary hydroxyl group in this compound is a key site for further functionalization, allowing for the introduction of a wide variety of substituents through standard alcohol chemistry.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. For instance, reaction with acetyl chloride in the presence of a base like pyridine would yield (2S)-1-azido-3-methoxypropan-2-yl acetate (B1210297). These reactions are fundamental for introducing ester-linked moieties, which can be useful as protecting groups or to modify the physicochemical properties of the molecule.

Etherification: Etherification of the secondary alcohol can be achieved through reactions like the Williamson ether synthesis. This would involve deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. This would result in the formation of a new ether linkage at the C2 position.

Oxidation Pathways

The secondary alcohol of this compound can be oxidized to a ketone. The choice of oxidizing agent would determine the outcome and compatibility with the azide and methoxy groups. Milder, more selective oxidizing agents are generally preferred to avoid unwanted side reactions.

Table 2: Potential Oxidation Reactions of this compound

| Oxidizing Agent | Product | Notes |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 1-azido-3-methoxypropan-2-one | A common and relatively mild reagent for oxidizing secondary alcohols to ketones. |

| Dess-Martin periodinane (DMP) | 1-azido-3-methoxypropan-2-one | Known for its mild conditions and high efficiency. |

These oxidation reactions would transform the chiral center at the C2 position, yielding a prochiral ketone.

Reactivity of the Methoxy Group

The methoxy group in this compound is generally considered to be a stable ether linkage and is less reactive than the azide and hydroxyl groups under most conditions. Ethers are typically unreactive towards many reagents, including bases, nucleophiles, and mild oxidizing/reducing agents.

Cleavage of the methyl ether would require harsh conditions, such as treatment with strong protic acids (e.g., HBr or HI) or Lewis acids (e.g., BBr₃). Such conditions would likely also affect the azide and hydroxyl groups, leading to a complex mixture of products. Therefore, in synthetic applications, the methoxy group is often retained as a stable feature of the molecular scaffold.

Despite a comprehensive search for scientific literature, no specific information is available for the chemical compound "this compound". Consequently, it is not possible to provide an article detailing its reaction pathways, mechanistic insights, role as a non-labile protecting group, or potential for dealkylation as requested.

General information regarding the synthesis and reactions of chiral azido (B1232118) alcohols exists; however, these findings are not specific to "this compound" and therefore cannot be used to construct the requested article, which requires a sole focus on this particular compound. Further research and publication on "this compound" are needed before a detailed scientific article on its chemical properties and reactivity can be written.

Derivatization and Chemical Transformations of 2s 1 Azido 3 Methoxypropan 2 Ol

Formation of Amino Alcohol Derivatives

The conversion of the azido (B1232118) group in (2S)-1-azido-3-methoxypropan-2-ol to an amino group is a fundamental transformation, leading to the formation of chiral amino alcohols. These derivatives are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

N-Acetylation and Other N-Functionalizations

Once the azide (B81097) is reduced to a primary amine, the resulting amino alcohol can undergo various N-functionalization reactions. N-acetylation, the introduction of an acetyl group onto the nitrogen atom, is a common modification. This transformation is typically achieved by treating the amino alcohol with acetylating agents like acetic anhydride (B1165640) or acetyl chloride in the presence of a base.

Beyond simple acetylation, the amino group can be functionalized with a wide array of other substituents. For instance, reaction with sulfonyl chlorides, such as 5-chlorothiophene-2-sulfonyl chloride, in the presence of a base like triethylamine, yields N-sulfonylated β-amino alcohols. google.com This particular derivatization has been employed in the synthesis of biologically active compounds. google.com The general reactivity of amino alcohols allows for the attachment of various protecting groups or functional moieties, enabling their use in broader synthetic strategies. nih.gov

Synthesis of β-Amino Alcohols

The parent compound, this compound, is itself a β-azido alcohol. The reduction of the azide group directly furnishes the corresponding β-amino alcohol, (2S)-1-amino-3-methoxypropan-2-ol. This reduction can be accomplished using various methods, with catalytic hydrogenation over palladium on carbon (Pd/C) or reduction with lithium aluminum hydride (LiAlH₄) being common and effective approaches. google.com

β-Amino alcohols are a significant class of compounds in organic chemistry, serving as building blocks for natural products, pharmaceuticals, and chiral ligands. orgchemres.orgdiva-portal.org The synthesis of β-amino alcohols can also be achieved through the ring-opening of epoxides with amines. nih.govorganic-chemistry.org In a broader context, β-azido alcohols are recognized as important precursors for the synthesis of not only β-amino alcohols but also other valuable structures like 1,2-diamines and aziridines. orgchemres.org The stereochemistry of the starting azido alcohol is crucial as it dictates the stereochemistry of the resulting amino alcohol, making this a valuable route for producing enantiomerically pure compounds.

Conversion to Aziridine (B145994) Structures

β-Azido alcohols, such as this compound, are known precursors for the synthesis of aziridines. orgchemres.org Aziridines are three-membered heterocyclic compounds containing a nitrogen atom, and they are highly valuable synthetic intermediates due to the ring strain that makes them susceptible to ring-opening reactions.

The conversion of a β-azido alcohol to an aziridine typically involves an intramolecular cyclization. This process is often promoted by reducing the azide to an amine, which can then displace a leaving group at the adjacent carbon. Alternatively, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, followed by intramolecular nucleophilic attack by the azide nitrogen, often with concomitant reduction. This transformation provides a stereospecific route to chiral aziridines, preserving the stereochemical information from the starting material.

Application in Glycoside Synthesis (analogue behavior)

While this compound itself is not a sugar, its structural features, particularly the 2-azido-alcohol motif, are analogous to those found in 2-azido-2-deoxy sugar donors used in glycosylation reactions. The principles governing the stereoselective formation of glycosidic linkages with these sugar analogues are therefore relevant.

Stereoselective Glycosidic Linkage Formation

In the synthesis of oligosaccharides, the stereoselective formation of 1,2-cis glycosidic linkages is a significant challenge. nih.gov 2-Azido-2-deoxyglycosyl donors are frequently used for this purpose because the 2-azido group is non-participating, meaning it does not direct the stereochemical outcome of the glycosylation through the formation of a cyclic intermediate. nih.gov This is in contrast to 2-acylamido donors which typically lead to 1,2-trans products via neighboring group participation. nih.gov

Strategies to achieve high stereoselectivity with 2-azido-2-deoxy donors often rely on the specific promoter, solvent, and the nature of the leaving group at the anomeric center. For instance, gold-catalyzed glycosylations using donors with a specially designed leaving group have been shown to proceed with high stereoselectivity via an SN2-type mechanism. nih.gov Another approach involves the use of thioethers, which can lead to the formation of an intermediate anomeric sulfonium (B1226848) ion, guiding the incoming alcohol to form an α-glycoside (a type of 1,2-cis linkage in the gluco series). nih.govnih.gov The azido group's role is to act as a precursor to the natural 2-acetamido group found in many biologically important glycans. nih.gov

Precursor to Carboxylic Acid Derivatives

The primary alcohol at the C1 position of the amino alcohol derivative, (2S)-1-amino-3-methoxypropan-2-ol, can be oxidized to a carboxylic acid. This transformation converts the amino alcohol into an α-amino acid derivative. The oxidation can be carried out using a variety of oxidizing agents. This synthetic route provides access to chiral, non-proteinogenic amino acids, which are valuable components in medicinal chemistry and peptide research. The presence of the methoxy (B1213986) group at the C3 position offers a point for further functionalization or modification.

Introduction into Heterocyclic Systems

Detailed research findings and data tables regarding the introduction of this compound into heterocyclic systems are not available in the reviewed scientific literature.

Applications in Advanced Organic Synthesis

As a Chiral Building Block for Complex Molecules

The inherent chirality and functional group arrangement of (2S)-1-azido-3-methoxypropan-2-ol make it an ideal starting material for the synthesis of intricate molecular architectures. The stereocenter at the C-2 position provides a foundation for controlling the three-dimensional arrangement of atoms in the target molecule, a critical aspect in the synthesis of biologically active compounds. The azide (B81097) group serves as a versatile precursor to amines or can participate in various cycloaddition reactions, while the methoxy (B1213986) group provides a stable protecting group for the primary alcohol.

The quest to synthesize naturally occurring compounds has driven the development of innovative synthetic strategies and the identification of valuable chiral building blocks. Chiral molecules derived from simple starting materials are instrumental in constructing complex natural products. The development of new sets of molecular building blocks that can be easily assembled is a significant advancement in this field, simplifying the creation of complex 3D molecules. illinois.edu This approach allows for the efficient construction of a target molecule and facilitates the synthesis of derivatives to explore their functions. illinois.edu

In the realm of drug discovery, molecular scaffolds form the core structure of a compound, which can be systematically modified to optimize its pharmacological properties. The concept of a molecular scaffold is central to medicinal chemistry, representing the core framework of a molecule to which various functional groups are attached. nih.govarxiv.org The exploration of novel and simple drug scaffolds is a promising avenue for identifying new therapeutic agents. nih.gov The systematic analysis of these core structures helps in associating them with specific biological activities, guiding the design of new drugs. nih.gov

A prominent application of this compound and its derivatives is in the synthesis of the anticonvulsant drug Lacosamide. google.com Lacosamide, (2R)-2-acetamido-N-benzyl-3-methoxypropanamide, is used for the treatment of epilepsy and neuropathic pain. google.com

One synthetic route to Lacosamide involves the use of a related chiral starting material, (S)-benzyl glycidyl (B131873) ether, which is converted to (S)-1-(benzyloxy)-3-methoxypropan-2-ol. trea.com This intermediate is then transformed into an azido (B1232118) derivative, (R)-((2-azido-3-methoxypropoxy)methyl)benzene, which is a key precursor for the final product. trea.com Another approach starts from (2S)-2-bromo-3-hydroxypropanoic acid and involves the formation of an azido intermediate, (2R)-2-azido-N-benzyl-3-hydroxypropanamide, which is subsequently methylated and reduced to afford Lacosamide. google.com The table below outlines a common synthetic pathway to Lacosamide.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | (S)-benzyl glycidyl ether | Methanol, KOH | (S)-1-(benzyloxy)-3-methoxypropan-2-ol |

| 2 | (S)-1-(benzyloxy)-3-methoxypropan-2-ol | DIAD, PPh3, HN3 | (R)-((2-azido-3-methoxypropoxy)methyl)benzene |

| 3 | (R)-((2-azido-3-methoxypropoxy)methyl)benzene | H2, Pd/C | (R)-2-amino-N-benzyl-3-methoxypropanamide |

| 4 | (R)-2-amino-N-benzyl-3-methoxypropanamide | Acetic anhydride (B1165640) | Lacosamide |

The versatile nature of the azido and hydroxyl functionalities in this compound and similar chiral azides makes them valuable precursors for a wide range of other bioactive compounds. The azide group can be readily reduced to a primary amine, a common functional group in many pharmaceuticals, or it can participate in "click" chemistry reactions to form triazoles, which are important pharmacophores. The hydroxyl group can be further functionalized or deprotected to reveal a primary alcohol for subsequent transformations.

Drug Discovery and Medicinal Chemistry Scaffolds

Synthesis of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often exhibit improved properties such as enhanced stability and bioavailability. nih.gov The azide functionality is a key element in the synthesis of certain peptidomimetics. For instance, α-azido acids are utilized as building blocks in the synthesis of macrocyclic peptidomimetics. nih.gov These building blocks can be coupled to form peptide chains, and the azide group can then undergo a 1,3-dipolar cycloaddition with an alkyne to form a triazole ring, which acts as a stable and rigid mimic of a peptide bond. nih.govnih.gov This "click" chemistry approach is a powerful tool for creating diverse libraries of peptidomimetics for drug discovery. nih.gov

Role in the Construction of Chiral Ligands and Catalysts

Chiral ligands and catalysts are essential for asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. While direct evidence for the use of this compound in the construction of chiral ligands and catalysts is not extensively documented in the provided context, the structural motifs present in this molecule are found in various chiral ligands. The 1,2-amino alcohol functionality, which can be readily obtained from the corresponding azido alcohol, is a common feature in many successful chiral ligands. These ligands coordinate to metal centers to create chiral catalysts that can induce high levels of enantioselectivity in a wide range of chemical reactions. The development of new chiral ligands is an active area of research, with a focus on creating efficient and selective catalysts for the synthesis of enantiomerically pure compounds.

Analytical and Spectroscopic Characterization in Research of 2s 1 Azido 3 Methoxypropan 2 Ol and Its Derivatives

Spectroscopic Methods for Structural Elucidation in Research

Spectroscopic analysis is fundamental to the structural verification of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework and functional groups present.

NMR spectroscopy is an indispensable tool for elucidating the precise structure of (2S)-1-azido-3-methoxypropan-2-ol and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of related azido (B1232118) compounds, specific proton signals can be assigned to their respective positions in the molecule. For instance, the protons of the methoxy (B1213986) group typically appear as a singlet, while the protons on the carbon backbone exhibit distinct splitting patterns (multiplets) due to coupling with adjacent protons. The chemical shifts and coupling constants are characteristic of the specific molecular environment. rsc.org

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. For example, in propan-2-ol, only two distinct carbon signals are observed due to molecular symmetry, whereas propan-1-ol and methoxyethane each show three signals. docbrown.infodocbrown.info This ability to distinguish between isomers is a powerful feature of ¹³C NMR.

A representative, though not identical, ¹H NMR data for an azido derivative is presented in the table below to illustrate the type of information obtained. rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OCH₃ | 3.37 | s | - |

| H-1a | 3.81 | dd | 6.7, 12.2 |

| H-1b | 4.15 | dd | 3.3, 12.2 |

| H-2 | 2.68-2.72 | m | - |

| Aromatic H | 7.23-8.44 | m | - |

| This table is illustrative and based on a related azido compound. |

IR spectroscopy is primarily used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds.

For this compound, the most characteristic absorption band is that of the azide (B81097) (-N₃) group, which typically appears as a strong, sharp peak in the region of 2100-2260 cm⁻¹. The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the range of 3200-3600 cm⁻¹. The C-O stretching vibrations of the ether and alcohol functionalities, as well as C-H stretching and bending vibrations, will also be present, providing a unique "fingerprint" for the molecule. docbrown.infonih.gov The absence of certain bands can also be informative, confirming the absence of other functional groups. docbrown.info

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Azide (-N₃) | 2100 - 2260 |

| Hydroxyl (-OH) | 3200 - 3600 (broad) |

| C-O (Ether/Alcohol) | 1050 - 1260 |

| C-H (Alkyl) | 2850 - 3000 |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. docbrown.infodocbrown.infonih.gov

In the analysis of this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Additionally, fragmentation of the molecule in the mass spectrometer will produce a series of daughter ions. The fragmentation pattern is often predictable and can be used to confirm the connectivity of atoms within the molecule. For example, the loss of the azide group or the methoxy group would result in characteristic fragment ions.

Chromatographic Techniques for Purity and Enantiomeric Excess Analysis

Chromatographic methods are essential for separating components of a mixture, which is critical for assessing the purity of a synthesized compound and for determining the ratio of enantiomers in a chiral sample.

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds like this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. nih.gov

As the enantiomers pass through the column, they are retained to different extents, leading to their separation. A detector, typically a UV detector, measures the concentration of each enantiomer as it elutes from the column. The enantiomeric excess can then be calculated from the relative areas of the two peaks in the chromatogram. The choice of the chiral stationary phase and the mobile phase is crucial for achieving good separation.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. nih.gov For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and convenient method for monitoring the progress of chemical reactions, identifying compounds, and assessing the purity of a sample. In the synthesis of this compound and its derivatives, TLC is routinely used to track the consumption of starting materials and the formation of products.